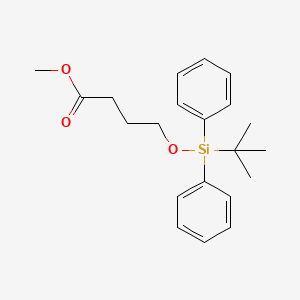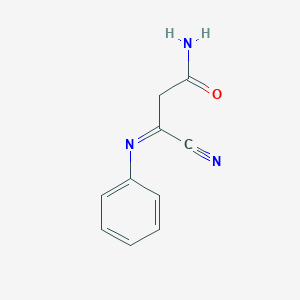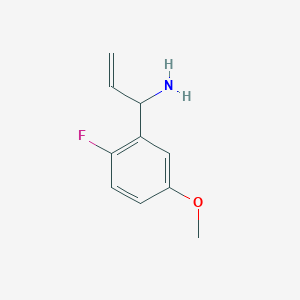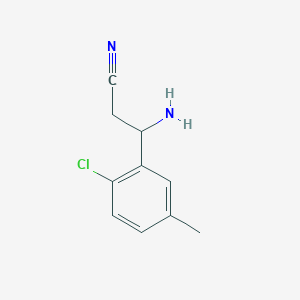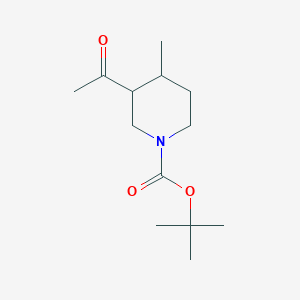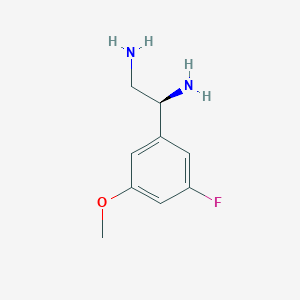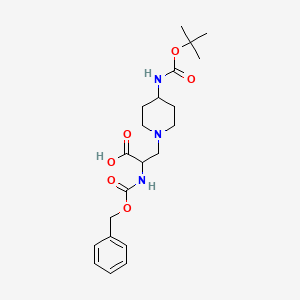
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.
Coupling Reactions: The protected amino acids are coupled using reagents like carbodiimides to form the final product.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of complex molecules.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with enzymes and proteins. These interactions can inhibit enzyme activity or modify protein function, making the compound valuable in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar protecting group strategy but different amino acid.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar protecting group strategy but different amino acid.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is unique due to the combination of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups on a single molecule. This dual protection strategy allows for selective deprotection and targeted interactions in complex synthetic and biological systems.
Eigenschaften
Molekularformel |
C21H31N3O6 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H31N3O6/c1-21(2,3)30-20(28)22-16-9-11-24(12-10-16)13-17(18(25)26)23-19(27)29-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,28)(H,23,27)(H,25,26) |
InChI-Schlüssel |
NOMTUWPUIKZBDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide](/img/structure/B13056335.png)

![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
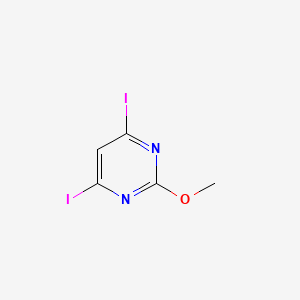
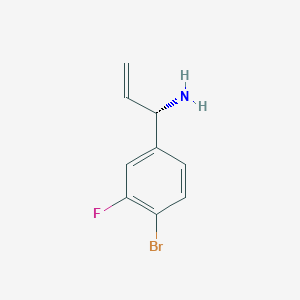
![3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13056372.png)

